1,3-Dithiane, 2-ethylidene-, 1,3-dioxide
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Overview
Description
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide is an organosulfur compound with the molecular formula C6H10O2S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfoxides.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide can be synthesized from 1,3-dithiane through oxidation reactions. The typical synthetic route involves the reaction of 1,3-dithiane with oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the oxidation process.
Industrial Production Methods
the synthesis on a larger scale would likely involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfides.
Substitution Products: Various substituted dithiane derivatives.
Scientific Research Applications
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dithiane, 2-ethylidene-, 1,3-dioxide involves its ability to undergo umpolung reactions, where the typical reactivity of carbonyl compounds is reversed. This allows the compound to act as a nucleophile rather than an electrophile, facilitating the formation of carbon-carbon bonds with various electrophiles . The molecular targets and pathways involved in these reactions are primarily related to the sulfur atoms’ ability to stabilize negative charges and participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: The parent compound, which lacks the sulfoxide groups.
1,4-Dithiane: Another isomer with different reactivity and applications.
1,2-Dithiane: A disulfide compound with distinct chemical properties.
Uniqueness
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide is unique due to its oxidized sulfur atoms, which impart different reactivity compared to its non-oxidized counterparts. This makes it particularly useful in synthetic organic chemistry for reactions requiring umpolung reactivity .
Properties
CAS No. |
114311-20-5 |
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Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
2-ethylidene-1,3-dithiane 1,3-dioxide |
InChI |
InChI=1S/C6H10O2S2/c1-2-6-9(7)4-3-5-10(6)8/h2H,3-5H2,1H3 |
InChI Key |
PVQYJXQXQKWFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1S(=O)CCCS1=O |
Origin of Product |
United States |
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